molecular formula C8H13N3O2S B11161451 3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11161451
M. Wt: 215.28 g/mol
InChI Key: NTIUYHJVPHSSTE-UHFFFAOYSA-N
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Description

3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl 3-bromopropionate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities.

    Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.

    Industry: Used in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves the inhibition of key enzymes in microbial cells. The compound targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. In fungi, it disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the ethoxy group, which enhances its solubility and bioavailability. This makes it a more effective antimicrobial agent compared to its analogs .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C8H13N3O2S/c1-3-13-5-4-7(12)9-8-11-10-6(2)14-8/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

NTIUYHJVPHSSTE-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NN=C(S1)C

Origin of Product

United States

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